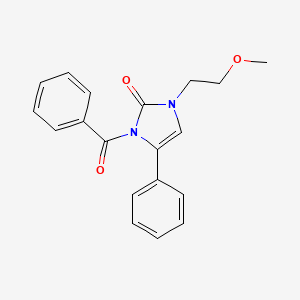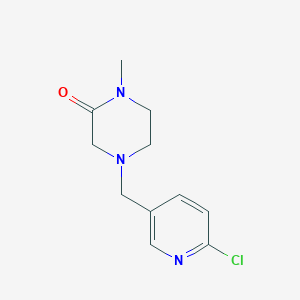![molecular formula C15H17NO3 B8626354 3-[(2,4-dimethoxyphenyl)methylamino]phenol](/img/structure/B8626354.png)
3-[(2,4-dimethoxyphenyl)methylamino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline is an organic compound with a complex structure that includes both aromatic and aliphatic components It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and an aniline moiety with a hydroxyl group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline typically involves the protection of functional groups to ensure selective reactions. One common method involves the use of 2,4-dimethoxybenzyl as a protecting group for sulfamates, which are then subjected to various chemical reactions to achieve the desired product . The synthesis may include steps such as microwave heating, methylation, and displacement reactions, followed by deprotection using trifluoroacetic acid in dichloromethane .
Industrial Production Methods
While specific industrial production methods for N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline involves its interaction with specific molecular targets and pathways. For example, in peptide synthesis, the compound acts by enhancing the synthetic efficiency of glycine-containing peptides. It disrupts normal peptide backbone hydrogen bonding, preventing aggregation and facilitating the synthesis of long or difficult peptides .
Comparación Con Compuestos Similares
N-(2,4-Dimethoxybenzyl)-3-hydroxyaniline can be compared with other similar compounds, such as:
N-(Bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide: This compound has similar structural features but includes a carbamothioyl group, which affects its chemical properties and applications.
Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH: Used in peptide synthesis, this compound shares the 2,4-dimethoxybenzyl group but is specifically designed for enhancing peptide synthesis.
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
3-[(2,4-dimethoxyphenyl)methylamino]phenol |
InChI |
InChI=1S/C15H17NO3/c1-18-14-7-6-11(15(9-14)19-2)10-16-12-4-3-5-13(17)8-12/h3-9,16-17H,10H2,1-2H3 |
Clave InChI |
YSAXFSWETCANEY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CNC2=CC(=CC=C2)O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1,1'-Biphenyl]-4-ol, 4'-(decyloxy)-](/img/structure/B8626320.png)





